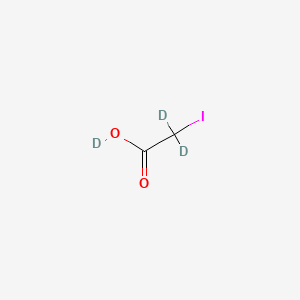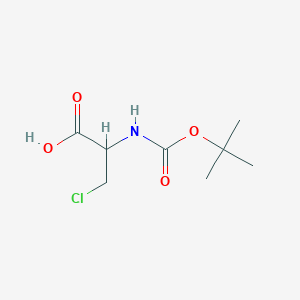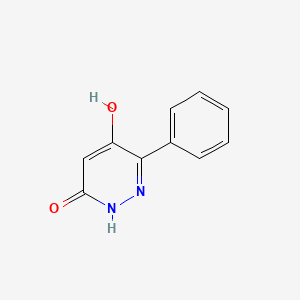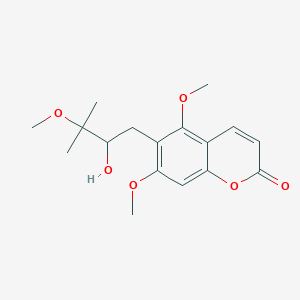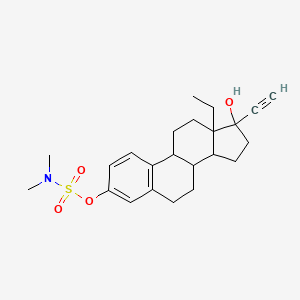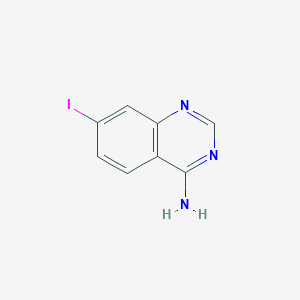![molecular formula C20H11N2Na3O10S3 B12301943 Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Trisodium;6-óxido-4-sulfo-5-[(4-sulfonatonaftilen-1-il)diazenil]naftaleno-2-sulfonato es un compuesto orgánico complejo conocido por sus vibrantes propiedades de color. Se utiliza comúnmente como colorante en diversas aplicaciones industriales debido a su estabilidad e intensa coloración.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Trisodium;6-óxido-4-sulfo-5-[(4-sulfonatonaftilen-1-il)diazenil]naftaleno-2-sulfonato generalmente implica reacciones de diazotación y acoplamiento. El proceso comienza con la diazotación de un derivado de naftaleno sulfonado, seguido del acoplamiento con otro compuesto de naftaleno sulfonado bajo condiciones controladas de pH y temperatura.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se lleva a cabo en grandes reactores donde se mantiene un control preciso de la temperatura, el pH y las concentraciones de reactivos para garantizar un alto rendimiento y pureza. El producto final se purifica luego mediante procesos de filtración y secado.
Análisis De Reacciones Químicas
Tipos de reacciones
El Trisodium;6-óxido-4-sulfo-5-[(4-sulfonatonaftilen-1-il)diazenil]naftaleno-2-sulfonato experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar las propiedades de color del compuesto.
Reducción: Esta reacción puede romper el enlace azo, lo que lleva a la formación de aminas.
Sustitución: Esta reacción puede ocurrir en los grupos sulfonato, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el ditionito de sodio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas.
Productos principales
Oxidación: Lleva a la formación de naftoquinonas sulfonadas.
Reducción: Produce naftilaminas sulfonadas.
Sustitución: Da como resultado varios derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
El Trisodium;6-óxido-4-sulfo-5-[(4-sulfonatonaftilen-1-il)diazenil]naftaleno-2-sulfonato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como indicador de pH y en experimentos de titulación.
Biología: Se emplea en técnicas de tinción para microscopía.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos.
Industria: Ampliamente utilizado como colorante en las industrias textil, papelera y del cuero.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su capacidad para absorber y reflejar longitudes de onda específicas de la luz, lo que le da su color característico. La estructura molecular permite fuertes interacciones con varios sustratos, lo que lo convierte en un colorante eficaz. Los grupos sulfonato mejoran su solubilidad en agua, lo que facilita su aplicación en sistemas acuosos.
Comparación Con Compuestos Similares
Compuestos similares
- Trisodium 8- [4- (4-Aminophenyl)Diazenyl-6-Sulfonatonaphthalen-1-Yl]Diazenyl-5- [ (2E)-2- (1-Oxo-4-Sulfonatonaphthalen-2-Ylidene)Hydrazinyl]Naphthalene-2-Sulfonate
- Trisodium 3-hydroxy-4- (4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
Singularidad
El Trisodium;6-óxido-4-sulfo-5-[(4-sulfonatonaftilen-1-il)diazenil]naftaleno-2-sulfonato es único debido a su combinación específica de grupos sulfonato y enlace azo, que le proporcionan una estabilidad y solubilidad excepcionales, lo que lo hace altamente eficaz como colorante en diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H11N2Na3O10S3 |
|---|---|
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clave InChI |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
